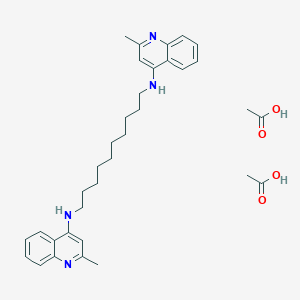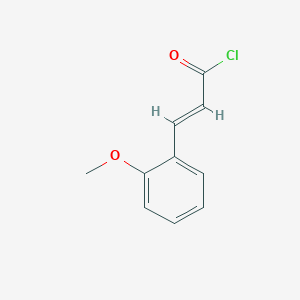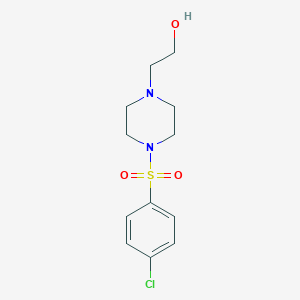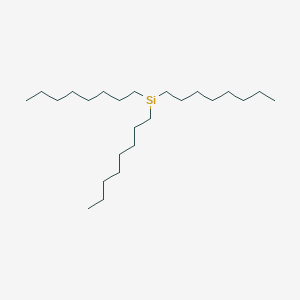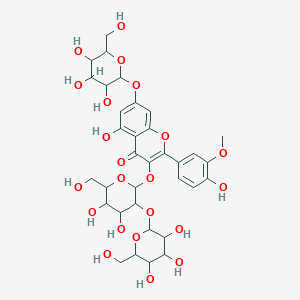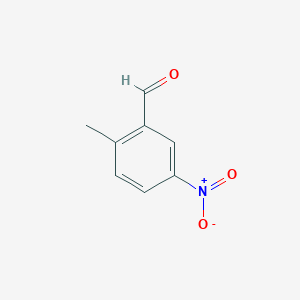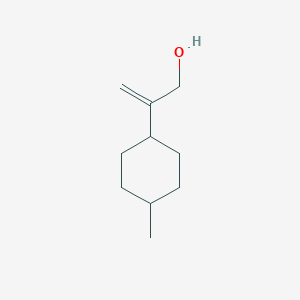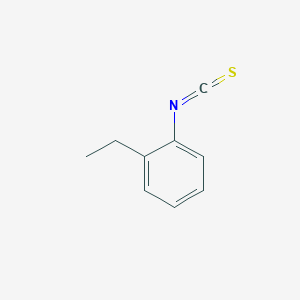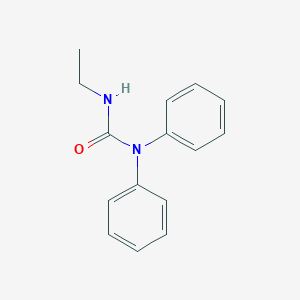
1,3,6,8-Tetrahydroxynaphthalene
Overview
Description
1,3,6,8-Tetrahydroxynaphthalene is a polyketide compound known for its symmetrical structure and significant role in various biological and industrial processes. It is a precursor to 1,8-dihydroxynaphthalene melanin and is produced by certain bacteria and fungi . This compound is notable for its involvement in the biosynthesis of complex natural products with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrahydroxynaphthalene is synthesized through the catalytic action of specific enzymes such as this compound synthase. This enzyme utilizes five molecules of malonyl-CoA to produce the compound, which can then undergo spontaneous oxidation to form flaviolin . The synthesis typically involves the use of bacterial strains like Streptomyces griseus and Nocardia sp. CS682 .
Industrial Production Methods
Industrial production of this compound often involves metabolic engineering of bacterial strains to enhance yield and efficiency. Techniques such as heterologous expression in Streptomyces lividans have been employed to produce the compound in significant quantities . Additionally, metabolic engineering approaches have been used to create novel derivatives with enhanced bioactivities .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrahydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flaviolin, a red compound with significant biological activity.
Substitution: It can participate in substitution reactions to form various derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include malonyl-CoA for synthesis, NADP+ for reduction reactions, and various oxidizing agents for oxidation reactions .
Major Products Formed
Major products formed from these reactions include flaviolin, vermelone, and 1,8-dihydroxynaphthalene, each with distinct biological and chemical properties .
Scientific Research Applications
1,3,6,8-Tetrahydroxynaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,6,8-tetrahydroxynaphthalene involves its role as a precursor in the biosynthesis of various biologically active compounds. The compound is synthesized through the action of polyketide synthases, which catalyze the condensation of malonyl-CoA units . The resulting product can undergo further modifications, such as oxidation and reduction, to form compounds with specific biological activities. These activities are mediated through interactions with molecular targets and pathways involved in microbial defense, pigmentation, and other cellular processes .
Comparison with Similar Compounds
1,3,6,8-Tetrahydroxynaphthalene is unique due to its symmetrical structure and specific biosynthetic pathway. Similar compounds include:
1,8-Dihydroxynaphthalene: A derivative formed through the reduction of this compound, involved in melanin biosynthesis.
Flaviolin: An oxidation product with significant biological activity.
Vermelone: An intermediate in the reduction pathway of this compound.
These compounds share similar biosynthetic origins but differ in their chemical structures and biological activities, highlighting the versatility and importance of this compound in various scientific and industrial applications.
Properties
IUPAC Name |
naphthalene-1,3,6,8-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1-4,11-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMKHWMDTMUUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331478 | |
| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18512-30-6 | |
| Record name | 1,3,6,8-Naphthalenetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18512-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrahydroxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10331478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
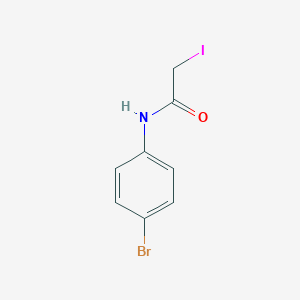
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
